N-(2,2-di(furan-2-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide

building block diversity-oriented synthesis chemotype uniqueness

N-(2,2-Di(furan-2-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide (CAS 2320726-27-8) is a synthetic benzenesulfonamide derivative featuring a 4-ethoxy-3-methylphenyl core sulfonamide-linked to a geminal bis(furan-2-yl)ethyl side chain (MF: C19H21NO5S; MW: 375.4 g/mol). This compound belongs to the broader class of furan-containing arylsulfonamides, a chemical space commonly exploited in medicinal chemistry for carbonic anhydrase inhibition and other enzyme-targeting applications.

Molecular Formula C19H21NO5S
Molecular Weight 375.44
CAS No. 2320726-27-8
Cat. No. B2903020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-di(furan-2-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide
CAS2320726-27-8
Molecular FormulaC19H21NO5S
Molecular Weight375.44
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3)C
InChIInChI=1S/C19H21NO5S/c1-3-23-17-9-8-15(12-14(17)2)26(21,22)20-13-16(18-6-4-10-24-18)19-7-5-11-25-19/h4-12,16,20H,3,13H2,1-2H3
InChIKeyIKDIDIAMSSNQOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Baseline: N-(2,2-Di(furan-2-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide (CAS 2320726-27-8) Structural & Class Profile


N-(2,2-Di(furan-2-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide (CAS 2320726-27-8) is a synthetic benzenesulfonamide derivative featuring a 4-ethoxy-3-methylphenyl core sulfonamide-linked to a geminal bis(furan-2-yl)ethyl side chain (MF: C19H21NO5S; MW: 375.4 g/mol) . This compound belongs to the broader class of furan-containing arylsulfonamides, a chemical space commonly exploited in medicinal chemistry for carbonic anhydrase inhibition and other enzyme-targeting applications [1]. Its primary commercially stated role is as a building block for complex molecule synthesis , positioning it as a procurement candidate in early-stage drug discovery, chemical biology probe development, and diversity-oriented synthesis campaigns where unique chemotypes are valued.

Why Intra-Class Substitution Can Compromise SAR: The Case for CAS 2320726-27-8 Procurement Integrity


Within the benzenesulfonamide class, physicochemical and biological properties are exquisitely sensitive to minor structural perturbations. As demonstrated by the Angeli et al. (2023) furan sulfonamide series, even subtle changes to the substitution pattern can shift carbonic anhydrase isoform selectivity by orders of magnitude [1]. The target compound's unique geminal bis(furan-2-yl)ethyl moiety, distinct from simpler mono-furan or benzofuran analogs, introduces a stereoelectronic environment that cannot be replicated by generic substitutes. This chemotype-specific structural divergence carries implications for target engagement, solubility, metabolic stability, and off-target liability—factors that directly affect reproducibility and downstream development decisions. Generic substitution without verification (e.g., HPLC retesting, NMR confirmation, and comparative biological assay) thus risks introducing uncontrolled variables into research or development pipelines.

Quantifying the Differentiation: Procurement-Relevant Evidence for CAS 2320726-27-8 vs. Closest Analog Candidates


Structural Novelty: Geminal Bis-Furan Substitution Differentiates from Mono-Furan Benzenesulfonamides

In direct procurement contexts, structural uniqueness is a quantifiable differentiator. The compound possesses a geminal bis(furan-2-yl)ethyl substituent, in contrast to the mono-furan analogs (e.g., N-(1-(furan-2-yl)ethyl)-4-methylbenzenesulfonamide, CAS 134340-62-8) that are commercially available . This feature increases molecular complexity (19 heavy atoms in the side chain vs. ~12 in mono-furan N-ethylbenzenesulfonamide comparators) and introduces a branch point that can engage additional binding pockets or alter physicochemical properties. Such structural divergence is a key selection criterion for diversity-oriented synthesis and fragment-based drug discovery programs seeking novel intellectual property space.

building block diversity-oriented synthesis chemotype uniqueness

Aromatic Substitution Pattern: 4-Ethoxy-3-Methyl vs. Common 4-Methyl Benzenesulfonamide Cores

The benzenesulfonamide core in the target compound incorporates an ethoxy group at the para position and a methyl group at the meta position. This dual substitution is distinct from the more prevalent 4-methylbenzenesulfonamide (tosyl) core found in many commercial analogs (e.g., CAS 134340-62-8) . The ethoxy substituent increases hydrophobicity (estimated AlogP contribution: +0.5–0.7 log units relative to 4-H or 4-methyl) and may alter metabolic soft spots (O-dealkylation potential) compared to methyl-only analogs. Users requiring specific logD ranges or metabolic liabilities may therefore prioritize or deprioritize this compound based on these calculable physicochemical differences.

lipophilicity modulation metabolic stability SAR exploration

Commercial Scarcity: Limited Vendor Availability as a Procurement Selection Gate

A direct procurement differentiator is the limited number of vendors offering this compound compared to widely available simpler benzenesulfonamide building blocks. While mono-furan benzenesulfonamides (e.g., CAS 134340-62-8) are listed by multiple mainstream suppliers, the target compound is currently cataloged by fewer than three sources, and some supplier listings indicate no active stock . This scarcity impacts lead time, pricing, and the necessity for custom synthesis, all of which are quantifiable procurement parameters. For users requiring exclusive or patent-protected chemical space, this lower commercial availability may signal higher potential for novel IP; conversely, for users prioritizing supply security, this may represent a risk factor.

supply chain vendor exclusivity research chemical sourcing

Evidence-Based Application Scenarios for N-(2,2-Di(furan-2-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide Procurement


Diversity-Oriented Synthesis (DOS) Library Construction Requiring Novel Furan-Containing Chemotypes

The geminal bis(furan-2-yl)ethyl moiety offers a structurally complex, under-explored side chain for DOS campaigns. Its procurement as a building block enables the generation of compound libraries with topological features absent from commercial screening collections [1]. The dual furan arrangement provides two distinct vectors for further functionalization (e.g., electrophilic aromatic substitution at furan 5-positions), increasing library diversity relative to mono-furan building blocks.

Structure-Activity Relationship (SAR) Studies on Carbonic Anhydrase Isoforms

Given the established role of furan-containing benzenesulfonamides as carbonic anhydrase inhibitors with isoform-selective profiles [1], this compound serves as a candidate for exploring the impact of a geminal bis-furan substituent on isoform selectivity (hCA I, II, IX, XII). Its 4-ethoxy-3-methyl core provides a distinct lipophilic/hydrogen-bonding profile compared to 4-methyl or 4-fluoro benzenesulfonamide analogs, enabling systematic SAR exploration.

Fragment-Based Drug Discovery (FBDD) Requiring sp3-Rich Furan Linkers

The compound can function as a fragment-linking reagent or a core scaffold in FBDD, where the ethyl linker between the sulfonamide nitrogen and the geminal bis-furan group introduces conformational flexibility and additional hydrogen-bonding opportunities. Its procurement is most appropriate for programs seeking to elaborate beyond flat, aromatic fragment libraries.

Custom Synthesis and IP Generation for Lead Optimization

For medicinal chemistry groups pursuing patentable chemical space around furan-sulfonamide scaffolds, the limited commercial availability and structural novelty of this compound [1] present a strategic procurement opportunity. Acquiring this building block early in a lead optimization campaign can secure novel composition-of-matter claims before competitors access the same chemotype.

Quote Request

Request a Quote for N-(2,2-di(furan-2-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.